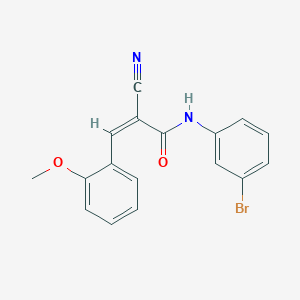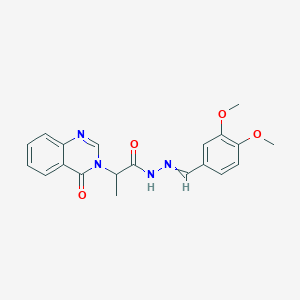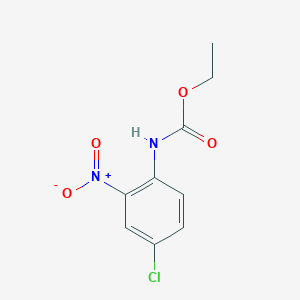
N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)acrylamide (referred to as BMA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMA is a yellow crystalline powder that is soluble in organic solvents and exhibits strong fluorescence properties.
Wirkmechanismus
The exact mechanism of action of BMA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cell survival and proliferation. BMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BMA also inhibits the expression of cyclin D1, a protein that is involved in cell cycle progression.
Biochemical and Physiological Effects:
BMA exhibits several biochemical and physiological effects, including cytotoxicity, fluorescence, and ROS detection. BMA exhibits cytotoxicity towards cancer cells, but not towards normal cells, making it a promising candidate for cancer therapy. BMA also exhibits strong fluorescence properties, making it a valuable tool for bioimaging applications. BMA can selectively detect ROS in living cells, providing insights into the role of oxidative stress in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BMA exhibits several advantages for lab experiments, including high purity, strong fluorescence properties, and selective cytotoxicity towards cancer cells. However, BMA also exhibits some limitations, including low solubility in aqueous solutions and potential toxicity towards normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on BMA. One direction is the development of BMA-based organic electronic devices with improved performance and stability. Another direction is the optimization of BMA-based fluorescent probes for the detection of ROS in living cells. Furthermore, the development of BMA derivatives with enhanced cytotoxicity and selectivity towards cancer cells is a promising direction for cancer therapy research.
Synthesemethoden
The synthesis of BMA involves the reaction of 3-bromobenzaldehyde, 2-methoxybenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of BMA as the final product. The purity of the synthesized BMA can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BMA has been extensively studied for its potential applications in various fields such as organic electronics, bioimaging, and cancer therapy. In organic electronics, BMA has been used as a fluorescent material for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). BMA exhibits high electron mobility and excellent thermal stability, making it a promising candidate for the development of high-performance organic electronic devices.
In bioimaging, BMA has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. BMA exhibits high selectivity and sensitivity towards ROS, making it a valuable tool for the study of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
In cancer therapy, BMA has been investigated for its potential as a chemotherapeutic agent. BMA exhibits cytotoxicity towards various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of BMA involves the induction of apoptosis and cell cycle arrest in cancer cells.
Eigenschaften
Produktname |
N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)acrylamide |
|---|---|
Molekularformel |
C17H13BrN2O2 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-16-8-3-2-5-12(16)9-13(11-19)17(21)20-15-7-4-6-14(18)10-15/h2-10H,1H3,(H,20,21)/b13-9- |
InChI-Schlüssel |
GCAUMUFRTKHLJP-LCYFTJDESA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Kanonische SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)

![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)

![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)